molecular formula C20H34O4 B1202876 3-Epiaphidicolin CAS No. 52645-92-8

3-Epiaphidicolin

Cat. No.: B1202876
CAS No.: 52645-92-8
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-ZJBZKFICSA-N
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Description

3-Epiaphidicolin is a tetracyclic diterpenoid derivative of aphidicolin, a natural fungal metabolite known for its inhibitory activity against eukaryotic DNA polymerase α (Pol α) . Structurally, it differs from aphidicolin by the stereochemical inversion of the hydroxyl group at the C3 position (3β-OH instead of 3α-OH in aphidicolin). This subtle modification significantly impacts its molecular interactions with Pol α, altering its steric and hydrogen-bonding properties .

Properties

CAS No.

52645-92-8

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1

InChI Key

NOFOAYPPHIUXJR-ZJBZKFICSA-N

SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O

Other CAS No.

52645-92-8

Synonyms

Aphidicolin
Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer
ICI 69653
ICI-69653
ICI69653
NSC 234714
NSC 351140
NSC-234714
NSC-351140
NSC234714
NSC351140

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Differences and Binding Interactions

Key structural analogs include aphidicolin , 15-ene-16-deoxy-aphidicolin , and 3-Epiaphidicolin . The table below summarizes their critical structural and functional distinctions:

Compound C3 Configuration C15-C16 Bond Key Interactions with Pol α IC₅₀ (Pol α Inhibition)
Aphidicolin 3α-OH Double bond O17 hydrogen bonds with Tyr865 ~0.5 μM
15-ene-16-deoxy derivative 3α-OH Single bond O17 forms weaker bond with Leu864 ~2.0 μM
This compound 3β-OH Double bond Steric clash with template guanine ~5.0 μM

Key Findings :

  • The 3β-OH group in this compound creates steric hindrance with the C6 and O6 atoms of the DNA template guanine, reducing its binding efficiency compared to aphidicolin .
  • Loss of the hydrogen bond between O17 and Tyr865 (observed in aphidicolin) further diminishes inhibitory activity in this compound .
Functional Efficacy in DNA Replication Inhibition
  • Aphidicolin : Exhibits strong inhibition by fitting snugly into Pol α’s active site, stabilizing a closed conformation of the enzyme .
  • This compound : Reduced potency due to suboptimal positioning caused by C3 stereochemistry. Computational models suggest a 10-fold lower affinity compared to aphidicolin .
  • 15-ene-16-deoxy derivative : Reduced activity from altered O17 interactions, though less severe than this compound .

Comparative Pharmacological Profiles

  • Cytotoxicity : Aphidicolin shows higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 0.1 μM in HeLa cells) versus this compound (IC₅₀ > 10 μM) .
  • Selectivity : this compound’s reduced potency may confer fewer off-target effects, but this remains speculative without in vivo validation .

Research Implications and Gaps

  • Structural Optimization : Modifying the C3 configuration or introducing substitutions at C16 (as in 15-ene-16-deoxy derivatives) could balance steric and electronic effects for improved efficacy .
  • Clinical Relevance: No comparative safety or efficacy trials exist for this compound, underscoring the need for rigorous pharmacokinetic and toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Epiaphidicolin
Reactant of Route 2
3-Epiaphidicolin

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